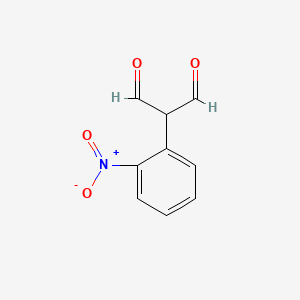

![molecular formula C12H8F3NO2S B1302479 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one CAS No. 265126-59-8](/img/structure/B1302479.png)

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

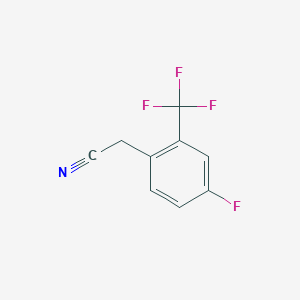

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one, commonly known as TFMTE, is a trifluoromethoxy-substituted phenylthiazole that has been widely studied as a potential therapeutic agent. Its unique structure and properties make it an attractive candidate for a variety of medical and scientific applications.

Applications De Recherche Scientifique

TFMTE has been studied extensively in the laboratory and has been found to possess a variety of potentially useful properties. It has been studied for its ability to inhibit the growth of a wide range of bacteria, fungi, and viruses, as well as its potential to act as an anti-inflammatory agent. It has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. Additionally, TFMTE has been studied for its potential use as a drug delivery system, as it can be used to transport drugs to specific sites within the body.

Mécanisme D'action

Target of Action

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to exhibit various biological activities . For instance, they have been used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .

Mode of Action

The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been found to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to disrupt atp synthesis by transporting protons across cell membranes . This suggests that the compound could potentially affect energy metabolism pathways in cells.

Pharmacokinetics

Compounds with similar structures have been found to be rapidly metabolized in rats . More research would be needed to determine the specific ADME properties of this compound.

Result of Action

Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to induce complete depolymerization of microtubules by increasing intracellular ph . This suggests that the compound could potentially have similar effects.

Action Environment

The stability of related compounds has been found to be influenced by factors such as temperature and ph . More research would be needed to determine how environmental factors specifically influence the action of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using TFMTE in laboratory experiments is its high purity. This ensures that the results of the experiments are reliable and accurate. Additionally, TFMTE is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of using TFMTE in laboratory experiments is its toxicity. TFMTE is toxic to humans and other organisms, and thus must be handled with extreme caution.

Orientations Futures

The potential future directions for the use of TFMTE are numerous. It has been studied extensively and has been found to possess a variety of potentially useful properties. It has been studied for its potential use in cancer treatment, as well as its potential use as a drug delivery system. Additionally, it has been studied for its potential use in the development of new antibiotics and antiviral agents. Furthermore, TFMTE has been studied for its potential use in the development of new anti-inflammatory agents and for its potential use in the development of new antifungal agents. Additionally, TFMTE has been studied for its potential use in the development of new anti-oxidants and anti-apoptotic agents. Finally, TFMTE has been studied for its potential use in the development of new treatments for neurological disorders.

Méthodes De Synthèse

TFMTE can be synthesized through a variety of methods, including the use of trifluoromethoxybenzene and thiazole as reactants. The reaction is carried out in a solvent such as toluene or methanol, and the resulting product is a white solid. This method of synthesis yields a high yield of pure TFMTE.

Propriétés

IUPAC Name |

1-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-7(17)10-6-19-11(16-10)8-2-4-9(5-3-8)18-12(13,14)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSWLLTRXSEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372545 |

Source

|

| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

CAS RN |

265126-59-8 |

Source

|

| Record name | 1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

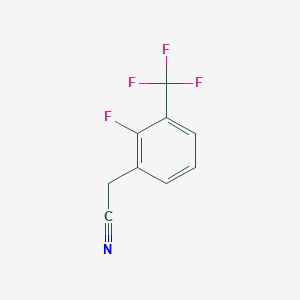

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)

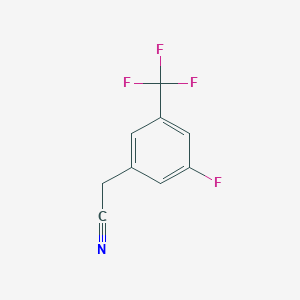

![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)